molecular formula C11H11BrINO B8163099 3-Bromo-N-cyclobutyl-5-iodobenzamide

3-Bromo-N-cyclobutyl-5-iodobenzamide

Cat. No.: B8163099
M. Wt: 380.02 g/mol
InChI Key: MYOYMERTSNAQNR-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclobutyl-5-iodobenzamide is an organic compound that features both bromine and iodine substituents on a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclobutyl-5-iodobenzamide typically involves the bromination and iodination of a benzamide precursor. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques such as regioselective Heck cross-coupling reactions . These methods are designed to produce the compound in high yields and purity, suitable for further applications in research and development.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclobutyl-5-iodobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while Heck cross-coupling can yield substituted alkenes .

Scientific Research Applications

3-Bromo-N-cyclobutyl-5-iodobenzamide has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclobutyl-5-iodobenzamide involves its ability to participate in various chemical reactions, primarily through its bromine and iodine substituents. These substituents can undergo electrophilic aromatic substitution, nucleophilic substitution, and cross-coupling reactions, allowing the compound to form new bonds and structures .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-N-cyclobutyl-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrINO/c12-8-4-7(5-9(13)6-8)11(15)14-10-2-1-3-10/h4-6,10H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOYMERTSNAQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC(=CC(=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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